molecular formula C13H13N3O2S3 B2697344 3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide CAS No. 402945-08-8

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide

Cat. No. B2697344
M. Wt: 339.45
InChI Key: LSLXHTUGJOVHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide , also known by its chemical formula C₁₀H₉N₃OS₂ , belongs to the class of compounds containing a 1,3,4-thiadiazole scaffold . This heterocyclic moiety has garnered significant interest due to its diverse biological activities. Notably, it exhibits anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, and antimicrobial properties .


Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials to form the 1,3,4-thiadiazole ring system. Various synthetic routes have been explored, including condensation reactions, cyclizations, and functional group transformations. Researchers have modified the scaffold to enhance its potency as an anticonvulsant agent while minimizing toxicity .


Chemical Reactions Analysis

The compound’s reactivity depends on the presence of the thiadiazole ring and the phenacyl moiety. It can participate in various reactions, including nucleophilic substitutions, oxidation, and cyclizations. Notably, two derivatives—N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine1-yl}-1,3,4-thiadiazole-2-yl)pyrazine-2-carboxamide and N-(5-(4-{[3,5 bis (trifluoromethyl) phenyl]sulfonyl} piperazine-1-yl)-1,3,4-thiazol-2-yl) pyrazine-2-carboxamide —exhibited significant anticonvulsant activity .

Physical and Chemical Properties

  • Toxicity : Derivatives have shown low toxicity and good in vivo stability .

Scientific Research Applications

  • Anticancer, Antimicrobial, and Antioxidant Potential

    • Field : Pharmaceuticals
    • Application : A novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were derived and investigated for their antiproliferative, antimicrobial, and antioxidant potential .
    • Methods : The structures of all the newly obtained molecules were established using different physicochemical and analytical means (1H-NMR, FTIR, mass spectra, and elemental analyses) .
    • Results : The cytotoxicity screening studies revealed that analogues D-1, D-6, D-15, and D-16 possessed comparable efficacy, within the IC50 range (1 to 7 μM), when taking doxorubicin as a reference drug (IC50 = 0.5 μM). The antimicrobial activity was assessed using different Gram- (+) and Gram- (−) bacterial and fungal strains and the results revealed that molecules D-2, D-4, D-6, D-19, and D-20 possessed potent activity against selective strains of microbes with MIC ranges of 3.58 to 8.74 µM .
  • Antifungal Activities

    • Field : Green and Sustainable Chemistry
    • Application : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized and showed good antifungal activities .
    • Methods : The compounds were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
    • Results : Some of the target compounds exhibited good antifungal activities. Especially, compounds 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
  • Antitubercular Activity

    • Field : Pharmaceutical Chemistry
    • Application : The compound, 2-(3,4-dimethoxyphenyl)-3-(5-sulfanyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one (4j), was found to be the most active against Mycobacterium tuberculosis H37Rv .
    • Methods : The compound was synthesized and its structure was confirmed. Then, it was tested for its antitubercular activity .
    • Results : The compound showed good drug likeness and dock scores. It was found to be the most active against Mycobacterium tuberculosis H37Rv with MIC of 1.6 μg/ml .
  • Antibacterial Activity
    • Field : Pharmaceuticals
    • Application : Certain derivatives have been evaluated for their antibacterial activity .
    • Methods : The antimicrobial activity of synthesized compounds has been carried out through the serial dilution method .
    • Results : The results of this study are not specified in the source .
  • Antioxidant Potential
    • Field : Pharmaceuticals
    • Application : A novel series of thiazolidin-4-one analogues having a 1,3,4-oxadiazole/thiadiazole moiety were derived and investigated for their antioxidant potential .
    • Methods : The antioxidant potential of the synthesized 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives was assessed by the DPPH assay (free radical scavenging method). Ascorbic acid was used as a reference drug to assess the antioxidant properties of the newly synthesized derivatives .
    • Results : The antioxidant evaluation was performed using the DPPH assay and the screening results revealed that analogue D-16 was the most potent derivative (IC 50 = 22.3 µM) when compared with the positive control, ascorbic acid (IC 50 = 111.6 µM) .

properties

IUPAC Name

3-[(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S3/c14-11(18)6-7-19-12-15-16-13(21-12)20-8-10(17)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLXHTUGJOVHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(S2)SCCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(5-Phenacylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.